Indolinyl((4-methoxyphenyl)amino)methane-1-thione
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Description
Indolinyl((4-methoxyphenyl)amino)methane-1-thione is a useful research compound. Its molecular formula is C16H16N2OS and its molecular weight is 284.38. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
A study demonstrated that a related compound, 4-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione, is an effective corrosion inhibitor for mild steel in corrosive environments. This compound shows superior inhibition efficiency, fitting well to a Langmuir isotherm model, according to Al-amiery et al. (2020) (Al-amiery et al., 2020).
Tautomerism and Conformation
Balti et al. (2016) explored the conformation and tautomerism of methoxy-substituted 4-phenyl-4-thiazoline-2-thiones, which are structurally similar to Indolinyl((4-methoxyphenyl)amino)methane-1-thione. They found that these compounds prefer the thiazolinethione tautomer in both solid state and gas phase (Balti et al., 2016).
Anticancer Activities
Indole-3-carbinol (I3C) conjugates, which include structures similar to this compound, show anticancer activities. Safe et al. (2008) noted that these compounds induce growth inhibition, apoptosis, and antiangiogenic activities in various cancer cell lines (Safe et al., 2008).
Anion Binding Properties
Nishiki et al. (2008) investigated the anion binding properties of indolylmethanes, which are related to this compound. They found that these compounds exhibit selective binding to certain anions, indicating potential applications in selective sensing or separation processes (Nishiki et al., 2008).
Luminescence Properties
The compound tetrakis(4-methoxyphenyl)methane, structurally similar to this compound, was synthesized and studied by Guieu et al. (2013). They reported strong fluorescence and phosphorescence properties at room temperature, which could be relevant for optical applications (Guieu et al., 2013).
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2,3-dihydroindole-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-19-14-8-6-13(7-9-14)17-16(20)18-11-10-12-4-2-3-5-15(12)18/h2-9H,10-11H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVKNIUWWPHBPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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